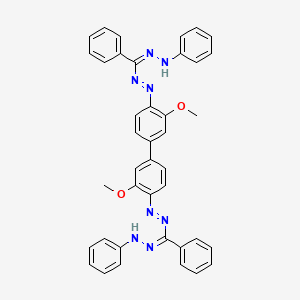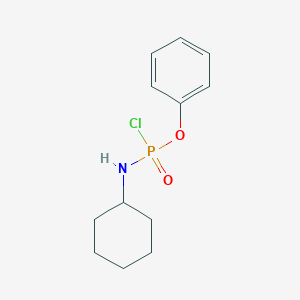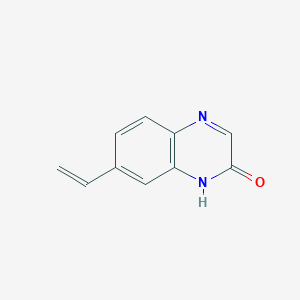
(2R)-butane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-butane-2-thiol is an organic compound with the molecular formula C4H10S. It is a chiral thiol, meaning it contains a sulfur atom bonded to a carbon atom, and it has a specific three-dimensional arrangement. This compound is known for its strong, unpleasant odor, which is characteristic of many thiols. Thiols are sulfur analogs of alcohols, where the oxygen atom in the hydroxyl group is replaced by a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R)-butane-2-thiol can be synthesized through various methods. One common approach involves the reaction of (2R)-butan-2-ol with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained around 100°C. Another method involves the reduction of (2R)-butane-2-sulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of (2R)-butane-2-sulfonyl chloride. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) under high pressure. The reaction is carried out at elevated temperatures, typically around 150-200°C, to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-butane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as (2R)-butane-2-disulfide, using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to (2R)-butane-2-ol using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. For example, it can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, such as methyl iodide (CH3I), in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (2R)-butane-2-disulfide.
Reduction: (2R)-butane-2-ol.
Substitution: Thioethers, such as (2R)-butane-2-methylthioether.
Applications De Recherche Scientifique
(2R)-butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: this compound is investigated for its potential use in drug development, particularly in designing thiol-containing drugs that can modulate redox states in cells.
Industry: It is used as an odorant in natural gas to detect leaks due to its strong smell. Additionally, it is employed in the production of certain polymers and resins.
Mécanisme D'action
The mechanism of action of (2R)-butane-2-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. In biological systems, the thiol group can interact with cysteine residues in proteins, leading to the formation or breaking of disulfide bonds. This interaction can modulate protein function and activity. The compound can also act as a nucleophile, participating in substitution reactions with electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-butane-2-thiol: The enantiomer of (2R)-butane-2-thiol, with similar chemical properties but different biological activity due to its chiral nature.
Ethanethiol: A smaller thiol with a similar odor but different reactivity due to its shorter carbon chain.
Propane-2-thiol: Another thiol with a similar structure but one less carbon atom.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution studies. Its specific three-dimensional arrangement allows it to interact differently with biological molecules compared to its enantiomer, (2S)-butane-2-thiol. This property is particularly important in drug development, where the chirality of a molecule can significantly impact its efficacy and safety.
Propriétés
Formule moléculaire |
C4H10S |
|---|---|
Poids moléculaire |
90.19 g/mol |
Nom IUPAC |
(2R)-butane-2-thiol |
InChI |
InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1 |
Clé InChI |
LOCHFZBWPCLPAN-SCSAIBSYSA-N |
SMILES isomérique |
CC[C@@H](C)S |
SMILES canonique |
CCC(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)

![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)

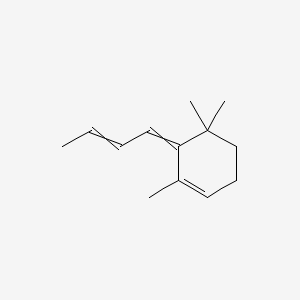

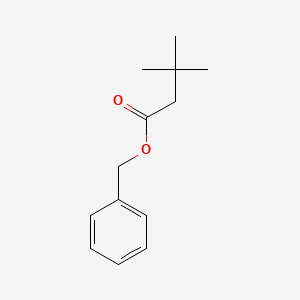
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
